Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC20399959
Molecular Formula: C8H14ClN3O2
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClN3O2 |
|---|---|
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | ethyl 2-amino-2-(1-methylpyrazol-4-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7(9)6-4-10-11(2)5-6;/h4-5,7H,3,9H2,1-2H3;1H |
| Standard InChI Key | FZIFQQACRSKUNW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CN(N=C1)C)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with a methyl group at the 1-position and an ethyl ester-linked aminoacetate group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous reaction conditions . Key structural features include:
-
Pyrazole ring: Provides a planar, aromatic system that facilitates π-π stacking interactions in biological targets.
-
Amino group: Participates in hydrogen bonding and nucleophilic reactions.
-
Ethyl ester: Offers a hydrolyzable functional group for prodrug activation or further derivatization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ClN₃O₂ | |
| Molecular Weight | 219.67 g/mol | |
| Melting Point | Not reported | |
| Solubility | Soluble in DMF, DMSO, methanol | |
| pKa (amino group) | ~8.5 (estimated) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a two-step process:
-
Condensation: Ethyl 2-bromoacetate reacts with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 50–80°C.
-
Salt Formation: The intermediate is treated with hydrochloric acid to yield the hydrochloride salt .
Key Reaction:
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (typically >75%) and purity (>95%). Automated systems monitor reaction parameters (temperature, pH) to minimize byproducts such as unreacted pyrazole intermediates.
Chemical Reactivity and Functional Group Transformations
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Yields 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride .
-
Basic Hydrolysis (NaOH, 80°C): Produces the sodium salt of the carboxylic acid .
Amino Group Reactivity
The primary amino group participates in:
-
Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.
-
Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative |
| Condensation | Benzaldehyde, ethanol | Schiff base (imine) |
| Alkylation | Methyl iodide, K₂CO₃ | N-Methylated product |
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a building block for kinase inhibitors and anti-inflammatory agents. For example, derivatives have shown inhibitory activity against MPS1 kinase (IC₅₀ = 54 nM), a target in cancer therapy .
Agrochemistry
In agrochemical research, its modifiable amino and ester groups enable the synthesis of herbicides and fungicides. A 2024 study demonstrated its utility in developing compounds with >90% efficacy against Fusarium species.
Biological Activity and Mechanism
In Vitro Studies
-
Anti-inflammatory Activity: Derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.22–0.68 μM .
-
Anticancer Potential: Pyrazole analogs exhibit cytotoxicity against HeLa cells (IC₅₀ = 1.08 μM) via apoptosis induction .
Pharmacokinetics
-
Metabolic Stability: Moderate stability in mouse liver microsomes (t₁/₂ = 14 min) .
-
Permeability: Low PAMPA permeability (4.1 × 10⁻⁶ cm/s) due to the hydrochloride salt’s polarity.
Recent Advances and Future Directions
Structural Modifications
-
Heterocyclic Replacements: Substituting the pyrazole with imidazole improves metabolic stability (t₁/₂ = 37 min in HLMs) .
-
Prodrug Design: Ester-to-amide conversion enhances oral bioavailability (F = 68% in rats) .
Targeted Therapies
Ongoing research explores its use in covalent inhibitors targeting rare cysteine residues in kinases (e.g., MAPKAPK2) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume